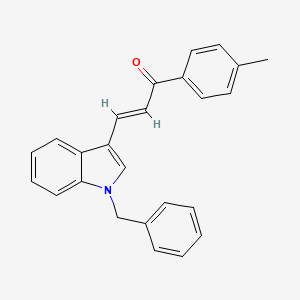![molecular formula C24H28BrN3O4 B3915323 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid](/img/structure/B3915323.png)
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid involves multiple steps, typically starting with the formation of the bromophenyl and diethylamino intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common method used in its synthesis.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the bromophenyl group can interact with enzymes or receptors, modulating their activity. The diethylamino group may enhance its solubility and bioavailability, facilitating its action within biological systems .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
- 4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
- 4-[(2E)-2-[(2-Fluorophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical properties and biological activities .
Propiedades
IUPAC Name |
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O4/c1-3-28(4-2)18-13-11-17(12-14-18)16-21(24(32)26-15-7-10-22(29)30)27-23(31)19-8-5-6-9-20(19)25/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,26,32)(H,27,31)(H,29,30)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIOUOCUMJBOS-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B3915249.png)
![2-(ALLYLSULFANYL)-3-(4-METHOXYPHENYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3915263.png)
![4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3915284.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3915292.png)
![2-(3-{[4-(1H-1,2,3-benzotriazol-1-yl)piperidin-1-yl]carbonyl}piperidin-1-yl)acetamide](/img/structure/B3915300.png)
![4-chloro-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3915302.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B3915310.png)
![1-(2-aminophenyl)-1-propanone [1-(2-aminophenyl)propylidene]hydrazone](/img/structure/B3915313.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3915318.png)
![Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate](/img/structure/B3915324.png)

![Methyl 3-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate](/img/structure/B3915328.png)
![(2E)-N-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3915330.png)
![3-benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3915335.png)
